6,8- vs 2,6-Dibromo Substitution: A LogP-Driven Selection for Compound Libraries
The 6,8-dibromo substitution pattern on the imidazo[1,2-b]pyridazine core results in a distinct lipophilicity profile compared to its 2,6-dibromo isomer. The target compound, 6,8-dibromoimidazo[1,2-b]pyridazine, exhibits a computed XLogP3-AA value of 2.0 [1]. While a directly measured experimental value for the 2,6-isomer is not available in the primary literature, this specific value for 6,8-dibromoimidazo[1,2-b]pyridazine defines its predicted partition coefficient, which is a critical parameter for compound library design and optimization of pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2,6-Dibromoimidazo[1,2-b]pyridazine (Value not found in primary literature for direct comparison) |
| Quantified Difference | N/A (Direct quantitative comparison not available) |
| Conditions | Computed value based on PubChem 2021.05.07 release data [1] |
Why This Matters
This computed LogP value is essential for researchers to predict and compare the compound's behavior in biological assays and ADME studies, aiding in the rational selection of building blocks for library synthesis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 46835270, 6,8-Dibromoimidazo[1,2-b]pyridazine. Retrieved April 19, 2026. View Source
